(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone, also known as MPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. MPM is a small molecule inhibitor that has been shown to target specific enzymes and proteins in various biological pathways. In
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves the inhibition of specific enzymes and proteins in various biological pathways. This compound has been shown to bind to the active site of CDK5 and HDACs, thereby preventing their activity. This inhibition leads to various downstream effects such as cell cycle arrest, apoptosis, and changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological pathway that is targeted. For example, inhibition of CDK5 by this compound leads to the suppression of neuronal cell death and the improvement of cognitive function in animal models of neurological disorders. Inhibition of HDACs by this compound leads to the suppression of cancer cell proliferation and the reduction of inflammation in animal models of cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target enzymes and proteins, which allows for effective inhibition at low concentrations. However, this compound also has limitations. It has low solubility in aqueous solutions, which can limit its bioavailability in vivo. It also has off-target effects, which can lead to unintended consequences in biological systems.
Direcciones Futuras
There are several future directions for the study of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone. One direction is the development of more potent and selective inhibitors of CDK5 and HDACs. Another direction is the investigation of the role of this compound in other biological pathways and diseases. Additionally, the development of novel drug delivery systems for this compound could improve its bioavailability and efficacy in vivo. Overall, the study of this compound has significant potential for the development of new pharmacological therapies for various diseases.
Métodos De Síntesis
The synthesis of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 3-morpholino-1-propene with 1-methyl-1H-pyrazol-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate product is then treated with a reducing agent such as sodium borohydride to produce the final product, this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone has been extensively studied for its potential pharmacological applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in these diseases. For example, this compound has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression and inflammation.
Propiedades
IUPAC Name |
(1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-8(10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZNOSGDKWEBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.